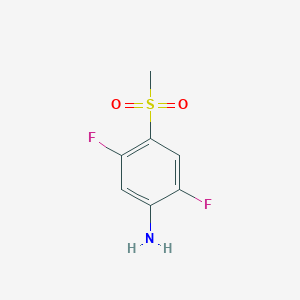

2,5-Difluoro-4-(methylsulfonyl)aniline

Description

Propriétés

IUPAC Name |

2,5-difluoro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-13(11,12)7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHKCMZYVVBUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266795 | |

| Record name | 2,5-Difluoro-4-(methylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147557-75-2 | |

| Record name | 2,5-Difluoro-4-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147557-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoro-4-(methylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Activité Biologique

2,5-Difluoro-4-(methylsulfonyl)aniline is a fluorinated aromatic amine with the molecular formula C₇H₇F₂NO₂S and a molecular weight of approximately 189.21 g/mol. Its structure features two fluorine atoms at the 2 and 5 positions on the benzene ring and a methylsulfonyl group at the 4 position. This unique arrangement contributes to its distinct chemical properties and potential biological activities, making it a candidate for various pharmaceutical applications.

Pharmacological Potential

Research indicates that compounds similar to this compound can interact with various biological targets, particularly in the realm of anti-inflammatory agents. A study involving derivatives of 4-(methylsulfonyl)aniline demonstrated significant anti-inflammatory effects, with some compounds exhibiting greater efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. For instance, compounds derived from this class showed notable reductions in paw edema in rat models, suggesting a promising pharmacological profile for treating inflammation .

The biological activity of this compound may be attributed to its ability to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2). Preliminary studies suggest that derivatives maintain anti-inflammatory activity while potentially increasing selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with traditional NSAIDs .

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals its unique attributes:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 3-Fluoro-4-(methylsulfonyl)aniline | Fluorine at position 3 | Potentially different reactivity due to position change |

| 2-Fluoro-5-(methylsulfonyl)aniline | Fluorine at positions 2 and 5 | Similar reactivity; potential for different biological activity |

| Difluoromethyl-substituted Anilines | Varying positions of difluoromethyl groups | Generally enhanced lipophilicity and bioactivity |

The presence of fluorine atoms in specific positions enhances the pharmacological profile of this compound compared to its analogs, potentially leading to improved interaction with biological targets.

Anti-inflammatory Activity Assessment

In a controlled study evaluating the anti-inflammatory effects of various aniline derivatives, compounds including those based on the methylsulfonyl group were subjected to an egg-white induced edema model in rats. The results indicated that certain derivatives exhibited significant reductions in inflammation compared to a control group treated with propylene glycol. Notably, some compounds outperformed diclofenac sodium at equivalent doses .

In Vitro Studies

In vitro studies have also explored the cytotoxicity and selectivity profiles of related compounds against various cancer cell lines. For example, certain derivatives demonstrated selective inhibition against specific kinases involved in cancer progression, highlighting their potential as targeted therapies .

Applications De Recherche Scientifique

Pharmaceutical Development

Anti-inflammatory Properties

Research indicates that compounds similar to 2,5-difluoro-4-(methylsulfonyl)aniline exhibit notable anti-inflammatory effects. A study involving derivatives of 4-(methylsulfonyl)aniline demonstrated significant reductions in inflammation in animal models. These compounds were shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases. This selectivity is essential for minimizing gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium.

Cancer Research

In vitro studies have explored the cytotoxicity of related compounds against various cancer cell lines. Certain derivatives of this compound have demonstrated selective inhibition of specific kinases involved in cancer progression, indicating their potential as targeted therapies. This highlights the compound's relevance in oncological research, where precision medicine is increasingly important.

Mechanistic Insights

Biochemical Pathways

The compound's mechanism of action likely involves interactions with various biological targets, including enzymes and receptors. Its ability to inhibit cyclooxygenase enzymes suggests a pathway through which it exerts its anti-inflammatory effects. Additionally, its structural features may enhance its lipophilicity and bioactivity compared to other aniline derivatives, leading to improved pharmacokinetic profiles.

Comparative Analysis with Related Compounds

To understand the unique attributes of this compound, a comparative analysis with similar compounds can be insightful:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 3-Fluoro-4-(methylsulfonyl)aniline | Fluorine at position 3 | Potentially different reactivity due to position change |

| 2-Fluoro-5-(methylsulfonyl)aniline | Fluorine at positions 2 and 5 | Similar reactivity; potential for different biological activity |

| Difluoromethyl-substituted Anilines | Varying positions of difluoromethyl groups | Generally enhanced lipophilicity and bioactivity |

The presence of fluorine atoms in specific positions enhances the pharmacological profile of this compound compared to its analogs, potentially leading to improved interaction with biological targets.

Case Studies and Experimental Findings

Anti-inflammatory Activity Assessment

A controlled study evaluated the anti-inflammatory effects of various aniline derivatives using an egg-white induced edema model in rats. The results indicated that certain derivatives exhibited significant reductions in inflammation compared to control groups treated with propylene glycol. Notably, some compounds outperformed diclofenac sodium at equivalent doses, showcasing their potential as effective anti-inflammatory agents.

In Vitro Studies on Cancer Cell Lines

In vitro studies have assessed the cytotoxicity of related compounds against different cancer cell lines. Certain derivatives demonstrated selective inhibition against specific kinases involved in cancer progression, highlighting their potential as targeted therapies for cancer treatment.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 2,5-Difluoro-4-(methylsulfonyl)aniline with five analogs, highlighting differences in substituents, molecular weight, and key properties:

Key Differences and Research Findings

Electronic and Reactivity Profiles

- Sulfonyl vs. Methyl Groups : The methylsulfonyl group in the target compound is strongly electron-withdrawing, reducing the electron density of the aromatic ring and increasing the acidity of the aniline NH₂ group compared to 3,5-Difluoro-4-methylaniline . This makes it more reactive in electrophilic substitution or coupling reactions.

- Positional Isomerism : The 2,6-difluoro analog (CAS 1147557-74-1) shares the same molecular weight but exhibits distinct electronic effects due to fluorine placement. Computational studies suggest that 2,5-difluoro substitution may favor planar molecular conformations, while 2,6-substitution introduces steric hindrance .

Physicochemical Properties

- Solubility : The methoxyethoxy derivative (CAS 1342588-84-4) demonstrates higher solubility in organic solvents compared to the sulfonyl-containing compound due to its ether moiety .

Méthodes De Préparation

Fluorination of Chloronitrobenzene Precursors

A key step in preparing fluorinated anilines is the selective replacement of chlorine atoms with fluorine on a nitrobenzene ring. According to patent EP0001825A1, the fluorination is efficiently achieved by reacting 2,4,5-trichloronitrobenzene with a fluorinating agent such as potassium fluoride (KF) in the presence of a quaternary ammonium salt as a solid-liquid phase transfer catalyst (PTC).

Reaction Conditions and Mechanism

- Reactants: 2,4,5-trichloronitrobenzene, KF (or NaF, CsF)

- Catalyst: Quaternary ammonium compounds (e.g., Aliquat 336)

- Solvent: Dimethyl sulfoxide (DMSO) or molten state of reactants (solvent-free)

- Temperature: 95–100°C

- Time: Approximately 20–24 hours

- Mechanism: The PTC facilitates transfer of fluoride ions from the solid phase into the organic phase, enabling nucleophilic substitution of chlorine atoms by fluorine, selectively forming 2,5-difluoro-4-chloronitrobenzene (or similar positional isomers).

Outcome

- High yield of difluorochloronitrobenzene intermediate (~90–98%)

- High regioselectivity due to catalyst and reaction conditions

- Avoidance of organic solvents in some protocols by using molten reactants

Introduction of Methylsulfonyl Group

The methylsulfonyl substituent (–SO2CH3) at the 4-position can be introduced by sulfonylation reactions of the corresponding aniline or nitrobenzene intermediates. Although explicit procedures for this exact compound are scarce in public patents, common synthetic routes include:

- Oxidation of methylthio derivatives: Starting from a methylthio-substituted aromatic compound, oxidation with oxidants such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide converts the methylthio group to methylsulfonyl.

- Direct sulfonylation: Using methylsulfonyl chloride or methylsulfonyl fluoride reagents under nucleophilic aromatic substitution conditions on activated aromatic rings.

Given the electron-withdrawing nature of fluorine substituents, the sulfonylation step requires careful selection of conditions to maintain regioselectivity and avoid side reactions.

Reduction of Nitro Group to Aniline

The final step involves the reduction of the nitro group to an amine to afford 2,5-Difluoro-4-(methylsulfonyl)aniline. Hydrogenation over palladium on carbon (Pd/C) catalyst is the preferred method due to its specificity and mild conditions.

Typical Conditions

- Catalyst: 5–10% Pd/C

- Solvent: Methanol or ethanol

- Hydrogen Pressure: Atmospheric to moderate pressure

- Temperature: Room temperature to 60°C

- Time: Several hours (e.g., 3–20 hours depending on scale)

Notes

- The fluorine substituents remain intact during hydrogenation.

- Chlorine substituents, if present, can be displaced by hydrogen to form HCl.

- Yields of aniline products typically range from 48% to 94%, depending on reaction scale and purification methods.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Selective Fluorination | 2,4,5-Trichloronitrobenzene | KF, Quaternary ammonium PTC, DMSO, 95–100°C, 20–24 h | 2,5-Difluoro-4-chloronitrobenzene | 90–98 |

| 2 | Methylsulfonyl Introduction | Difluorochloronitrobenzene or Aniline | Oxidation (e.g., mCPBA) or sulfonylation with methylsulfonyl chloride | 2,5-Difluoro-4-(methylsulfonyl)nitrobenzene | Variable (literature not explicit) |

| 3 | Nitro Reduction to Aniline | 2,5-Difluoro-4-(methylsulfonyl)nitrobenzene | Pd/C catalyst, H2, MeOH, RT to 60°C, several hours | This compound | 48–94 |

Additional Research Findings and Notes

- Phase Transfer Catalysis: The use of quaternary ammonium salts as phase transfer catalysts is crucial for efficient fluorination, enabling high specificity and yield without harsh solvents or conditions.

- Hydrogenation Specificity: The reduction step selectively reduces the nitro group without affecting fluorine substituents, preserving the desired substitution pattern.

- Alternative Methods: Recent photoinduced difluoroalkylation methods for anilines exist but are less documented for this specific compound and are more applicable to difluoroalkylation rather than direct fluorination of aromatic rings.

- Industrial Relevance: The compound is relevant as an intermediate in pharmaceuticals and agrochemicals, necessitating scalable and selective synthetic routes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Difluoro-4-(methylsulfonyl)aniline, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis is typically employed:

Nitration and Fluorination : Introduce fluorine atoms at the 2- and 5-positions via electrophilic aromatic substitution under controlled temperature (0–5°C) to minimize side reactions.

Sulfonation : React with methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to install the methylsulfonyl group at the 4-position.

- Optimization : Use high-performance liquid chromatography (HPLC) to monitor intermediate purity and adjust reaction time/temperature to maximize yield (>90%) .

Q. What analytical techniques are critical for characterizing this compound?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .

- Characterization :

- HPLC-MS : Confirm molecular weight (207.20 g/mol) and detect impurities.

- ¹H/¹⁹F NMR : Resolve fluorine-induced splitting patterns (e.g., coupling constants for aromatic protons).

- X-ray crystallography : Resolve crystal packing and confirm substituent positions (SHELX software for refinement) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (fluoro, methylsulfonyl) influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The methylsulfonyl group deactivates the aromatic ring, directing electrophiles to the para position. Fluorine atoms enhance stability via inductive effects but reduce nucleophilicity.

- Experimental Design :

- Use Suzuki-Miyaura coupling with Pd catalysts to test reactivity toward boronic acids.

- Compare yields with analogs lacking fluorine or sulfonyl groups (e.g., 4-methylsulfonylaniline vs. 2,5-difluoro derivative) .

Q. How can contradictory crystallographic data (e.g., disorder in sulfonyl group orientation) be resolved?

- Methodology :

Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to reduce noise.

Refinement : Apply SHELXL’s rigid-body refinement and ADPs (anisotropic displacement parameters) to model disorder.

Validation : Check R-factor convergence (<5%) and omit maps for residual electron density .

Q. What strategies mitigate toxicity risks during biological assays?

- Safety Protocols :

- Use fluorinated analogs with lower logP values to reduce membrane permeability (e.g., replace methylsulfonyl with carboxylate).

- Conduct cytotoxicity screens (MTT assay) on HEK-293 cells before in vivo studies.

Key Research Challenges

- Synthetic Scalability : Multi-step synthesis requires stringent temperature control to avoid byproducts like sulfonic acid derivatives.

- Biological Target Specificity : Fluorine’s electronegativity may non-specifically interact with off-target proteins; use molecular docking simulations (AutoDock Vina) to predict binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.